molecular formula C9H9NS B3055418 2-(Ethylsulfanyl)benzonitrile CAS No. 64633-76-7

2-(Ethylsulfanyl)benzonitrile

Cat. No.: B3055418
CAS No.: 64633-76-7
M. Wt: 163.24 g/mol
InChI Key: BFLMZPFXXUVDMO-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)benzonitrile is an organic compound with the molecular formula C9H9NS It is characterized by the presence of an ethylsulfanyl group attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Ethylsulfanyl)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzonitrile with ethanethiol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like dimethylformamide (DMF).

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up processes apply. Industrial production would likely involve optimization of reaction conditions to maximize yield and purity, as well as considerations for cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions: 2-(Ethylsulfanyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-(Ethylsulfanyl)benzonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving sulfur-containing compounds.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)benzonitrile depends on the specific context of its use. In chemical reactions, the ethylsulfanyl group can act as a nucleophile or electrophile, depending on the reaction conditions. The nitrile group can participate in various transformations, contributing to the compound’s versatility.

Molecular Targets and Pathways:

    Nucleophilic Substitution: The ethylsulfanyl group can be targeted by electrophiles.

    Reduction: The nitrile group can be reduced to amines, which can further participate in biological pathways.

Comparison with Similar Compounds

    Benzonitrile: Lacks the ethylsulfanyl group, making it less versatile in certain reactions.

    2-(Methylsulfanyl)benzonitrile: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and properties.

    2-(Phenylsulfanyl)benzonitrile: Contains a phenyl group, which significantly alters its chemical behavior and applications.

Uniqueness: 2-(Ethylsulfanyl)benzonitrile is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-ethylsulfanylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-2-11-9-6-4-3-5-8(9)7-10/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLMZPFXXUVDMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90528586
Record name 2-(Ethylsulfanyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90528586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64633-76-7
Record name 2-(Ethylsulfanyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90528586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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